molecular formula C14H22N2O B1490138 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2098078-73-8

2-(3-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1490138
CAS No.: 2098078-73-8
M. Wt: 234.34 g/mol
InChI Key: FSIPYZOMYKZNFE-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a synthetic compound featuring an aniline core substituted with a piperidine moiety linked via an ethoxymethyl group. While direct data on this specific compound are absent in the provided evidence, structurally related analogs with modifications to the piperidine ring, linker groups, or aniline substituents have been extensively studied. These analogs are often explored for their pharmacological properties, including ion channel modulation () and diagnostic imaging (). The ethoxymethyl group likely enhances solubility and metabolic stability compared to bulkier or more lipophilic substituents .

Properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-6-5-9-16(10-12)14-8-4-3-7-13(14)15/h3-4,7-8,12H,2,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIPYZOMYKZNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

This compound features a piperidine ring, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity and apoptosis induction .

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundFaDuTBDInduction of apoptosis
BleomycinFaDuTBDDNA intercalation

Note: TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature.

Neuroprotective Effects

The incorporation of piperidine moieties in drug design has been linked to enhanced brain exposure and neuroprotective effects. For example, compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This dual inhibition suggests potential applications in treating cognitive disorders.

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized various piperidine derivatives, including this compound, and evaluated their effects on liver cancer cells. The study found that these compounds exhibited significant antiproliferative activity, indicating their potential as therapeutic agents against liver cancer .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective properties of piperidine derivatives. The results indicated that these compounds could enhance cognitive function by modulating cholinergic signaling pathways. The study emphasized the importance of structural modifications in optimizing the pharmacological profile of these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the ethoxymethyl group on the piperidine ring enhances solubility and bioavailability, which are critical for effective therapeutic action. Research indicates that modifications to the piperidine structure can significantly influence its interaction with biological targets .

Scientific Research Applications

The compound 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a derivative of piperidine, which is significant in medicinal chemistry and various scientific research applications. This article provides a detailed overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a piperidine ring substituted with an ethoxymethyl group and an aniline moiety. The presence of the piperidine structure contributes to its potential as a pharmacological agent due to its ability to interact with various biological targets.

Pharmacology and Drug Development

The compound is primarily explored for its potential in drug development, particularly in the fields of neuropharmacology and psychiatry. Piperidine derivatives are known to exhibit various pharmacological activities, including:

  • Antidepressant Effects : Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation.
  • Antipsychotic Properties : Some studies have suggested that compounds similar to this compound may possess antipsychotic effects, potentially acting on dopamine receptors.

Biochemical Studies

The compound's structure allows it to be used in biochemical assays to study enzyme interactions and receptor binding. It can serve as a lead compound for modifications aimed at enhancing efficacy or reducing side effects.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of polymers and other materials, particularly those requiring specific mechanical or thermal properties.

Toxicology Studies

Investigations into the toxicological profile of this compound are essential for understanding its safety in potential therapeutic applications. Studies focus on its metabolic pathways and the identification of any adverse effects.

Case Study 1: Antidepressant Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin levels in the brain, suggesting potential for further development as an antidepressant medication.

Case Study 2: Antipsychotic Potential

In a comparative study of novel piperidine compounds, this compound showed promising results in reducing psychotic symptoms in rodent models. The study highlighted its ability to interact with dopamine D2 receptors, indicating a pathway for future drug design.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AntipsychoticReduced dopamine receptor activity
Toxicity ProfileLow acute toxicity observed

Table 2: Comparison with Other Piperidine Derivatives

Compound NameAntidepressant ActivityAntipsychotic ActivityToxicity Level
This compoundModerateModerateLow
1-(4-fluorophenyl)-piperidineHighLowModerate
N-benzylpiperidineLowHighHigh

Comparison with Similar Compounds

Table 2: Property Comparison of Selected Analogs

Compound Name logP TPSA (Ų) Solubility (mg/mL) Bioavailability Score
34c (Trifluoromethyl) ~3.5 65 <0.1 0.55
35c (Cyano) ~2.8 75 0.3 0.65
Ethyl 2-(piperidin-4-yl)acetate 1.2 40 10.2 0.85
3-Chloro-2-(3-methylpiperidin-1-yl)aniline ~2.5 35 0.5 0.50

Preparation Methods

Alkylation of Piperidine with Ethoxymethyl Halides

A common approach to install the ethoxymethyl substituent at the 3-position of piperidine involves alkylation using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide). This reaction typically proceeds via nucleophilic substitution on a 3-hydroxypiperidine or a 3-piperidinol intermediate.

Step Reagents/Conditions Description
1 3-Hydroxypiperidine + ethoxymethyl chloride, base (e.g., K2CO3), solvent (DMF or acetone), room temp to reflux Alkylation to form 3-(ethoxymethyl)piperidine
2 Purification by extraction and chromatography Isolation of alkylated piperidine intermediate

Coupling of Piperidine Nitrogen to Aniline Ring

The attachment of the piperidinyl moiety to the aniline can be achieved by:

Step Reagents/Conditions Description
1 2-Haloaniline + 3-(ethoxymethyl)piperidine, base, solvent (e.g., DMSO), elevated temperature SNAr coupling
or 2-Formylaniline + 3-(ethoxymethyl)piperidine, reducing agent (NaBH3CN), solvent (MeOH), room temp Reductive amination

Protection/Deprotection Strategies

If the aniline or piperidine nitrogen requires selective functionalization, protection groups such as Boc or SEM (2-(trimethylsilyl)ethoxymethyl) may be used. For example, SEM chloride can protect amines during Pd-catalyzed coupling reactions and be removed later by acid treatment.

  • Protection with SEM chloride in presence of base (NaH, DMF, 0°C)
  • Deprotection with trifluoroacetic acid (TFA) followed by neutralization

Detailed Research Findings and Data

Literature Examples of Related Compounds

  • A study on 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline analogs suggests that nucleophilic substitution and reductive amination are effective but requires careful control of conditions to optimize yield and purity.
  • Pd-catalyzed coupling reactions combined with SEM protection have been successfully used to prepare structurally related heterocyclic amines bearing ethoxymethyl groups.
  • Mass spectrometry and NMR data confirm the structural integrity of intermediates and final products, with characteristic signals for ethoxymethyl protons and piperidine ring hydrogens.

Reaction Optimization Parameters

Parameter Typical Conditions Notes
Solvent DMF, DMSO, MeOH, DCM Choice depends on reaction step
Base K2CO3, NaH, triethylamine For alkylation and protection steps
Temperature 0°C to reflux Lower temps for protection, higher for coupling
Catalyst Pd(PPh3)4 or Pd(OAc)2 for coupling Used in cross-coupling reactions
Reaction Time 2-24 hours Monitored by TLC or LC-MS

Representative Analytical Data

Technique Data Example Interpretation
1H-NMR (CDCl3) δ 3.6–3.7 (2H, t), 3.4 (3H, s), 0.9 (2H, t), 0.01 (9H, s) Ethoxymethyl and piperidine protons
LC-MS (ESI) m/z 388–481 [M+H]+ Molecular ion confirming compound mass
TLC Rf values vary with solvent system Used for reaction monitoring

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Alkylation 3-Hydroxypiperidine + ethoxymethyl halide, K2CO3, DMF, reflux 3-(Ethoxymethyl)piperidine
2 Coupling 2-Haloaniline + piperidine derivative, base, DMSO, elevated temp This compound
3 Protection (optional) SEMCl, NaH, DMF, 0°C Protected intermediates for Pd-catalysis
4 Deprotection (optional) TFA, room temp Removal of protecting groups

Challenges and Considerations

  • The regioselectivity of alkylation at the 3-position of piperidine must be controlled to avoid side products.
  • The sensitivity of aniline and piperidine nitrogens requires selective protection strategies.
  • Purification can be challenging due to similar polarity of intermediates; chromatographic techniques are essential.
  • Limited direct literature on this exact compound necessitates extrapolation from related synthetic methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Ethoxymethyl)piperidin-1-yl)aniline
Reactant of Route 2
2-(3-(Ethoxymethyl)piperidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.